molecular formula C11H10N2O B8639149 4-(Pyridin-2-ylamino)phenol

4-(Pyridin-2-ylamino)phenol

Cat. No.: B8639149
M. Wt: 186.21 g/mol
InChI Key: WGKPVKGWKUXSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-2-ylamino)phenol is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(pyridin-2-ylamino)phenol

InChI

InChI=1S/C11H10N2O/c14-10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8,14H,(H,12,13)

InChI Key

WGKPVKGWKUXSIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a microwave reaction vessel was added 4-bromophenol (5.5773 mL, 59.317 mmol), 2-aminopyridine (5.5942 g, 59.317 mmol), Pd2(dba)3 (1.3658 g, 1.4829 mmol), 2-di-t-butylphosphino-2′,4′,6′-tri-isopropyl-1,1′-biphenyl (2.5346 g, 5.9317 mmol), and sodium tert-butoxide (10.0798 g, 118.63 mmol). The vessel was capped and flushed with argon. Toluene was added and the vessel was flushed with argon. The temperature was brought to 100° C. to stir overnight. The reaction was monitored by LCMS to completion. The solvent was evaporated. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Biotage™ SNAP cartridge (KP-Sil 340 g), eluting with a gradient of 1.5% to 6% methanol in DCM, to provide 4-(pyridin-2-ylamino)phenol. MS (ESI, pos. ion) m/z: 187.0 (M+1).
Quantity
5.5773 mL
Type
reactant
Reaction Step One
Quantity
5.5942 g
Type
reactant
Reaction Step One
Quantity
2.5346 g
Type
reactant
Reaction Step One
Quantity
10.0798 g
Type
reactant
Reaction Step One
Quantity
1.3658 g
Type
catalyst
Reaction Step One

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